1H-Imidazole-1-acetic acid, 4-(3-nitro-4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
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Overview
Description
1H-Imidazole-1-acetic acid, 4-(3-nitro-4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1H-Imidazole-1-acetic acid, 4-(3-nitro-4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves several steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the acetic acid group. The nitro and propoxyphenyl groups are then added through nitration and etherification reactions, respectively. The final step involves the formation of the hydrazide linkage with the bis(2-chloroethyl)amino group .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives
Scientific Research Applications
1H-Imidazole-1-acetic acid, 4-(3-nitro-4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key biological processes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and hydrazides. Compared to these compounds, 1H-Imidazole-1-acetic acid, 4-(3-nitro-4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- Imidazole-1-acetic acid derivatives
- Nitro-substituted phenyl compounds
- Bis(2-chloroethyl)amino derivatives .
Properties
CAS No. |
93637-68-4 |
---|---|
Molecular Formula |
C25H28Cl2N6O4 |
Molecular Weight |
547.4 g/mol |
IUPAC Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(3-nitro-4-propoxyphenyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C25H28Cl2N6O4/c1-2-13-37-24-8-5-20(14-23(24)33(35)36)22-16-31(18-28-22)17-25(34)30-29-15-19-3-6-21(7-4-19)32(11-9-26)12-10-27/h3-8,14-16,18H,2,9-13,17H2,1H3,(H,30,34)/b29-15+ |
InChI Key |
AKAYMBAQFBDRIR-WKULSOCRSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=CN(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl)[N+](=O)[O-] |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=CN(C=N2)CC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl)[N+](=O)[O-] |
Origin of Product |
United States |
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